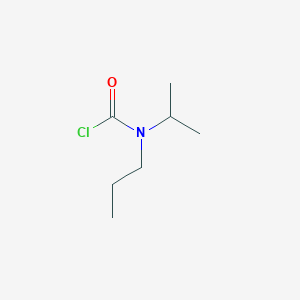

N-(Propan-2-YL)-N-propylcarbamoyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

N-propan-2-yl-N-propylcarbamoyl chloride |

InChI |

InChI=1S/C7H14ClNO/c1-4-5-9(6(2)3)7(8)10/h6H,4-5H2,1-3H3 |

InChI Key |

KMTHFGHAXJWFLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(C)C)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Propan 2 Yl N Propylcarbamoyl Chloride

Nucleophilic Acylation Reactions

N-(Propan-2-YL)-N-propylcarbamoyl chloride reacts with alcohols and phenols to form N,N-disubstituted carbamates, also known as urethanes. nih.govwikipedia.org This reaction is a classic example of nucleophilic acyl substitution. wikipedia.org

The mechanism begins with the nucleophilic attack of an oxygen lone pair from the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. chemguide.co.ukchemguide.co.uk This initial addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. The intermediate is unstable and rapidly collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group. A final deprotonation step, often facilitated by a weak base (like pyridine) or another molecule of the alcohol, neutralizes the resulting oxonium ion to yield the stable carbamate (B1207046) product and hydrochloric acid. chemguide.co.ukwikipedia.org

General Reaction Scheme:

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines yields substituted ureas. nih.gov This transformation is highly efficient due to the strong nucleophilicity of amines.

General Reaction Scheme:

urea (B33335)." src="https://i.imgur.com/k6lP09L.png" width="600"/>

When this compound is treated with thiols (mercaptans), the corresponding S-thiocarbamates are synthesized. researchgate.net Thiols are effective sulfur-based nucleophiles that readily react with carbamoyl chlorides. wikipedia.org

The mechanism follows the established nucleophilic addition-elimination pathway. The sulfur atom of the thiol, being a potent nucleophile, attacks the carbonyl carbon. organic-chemistry.org This leads to the formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to form the S-thiocarbamate product. researchgate.net As with reactions involving alcohols and amines, a base is typically used to neutralize the HCl byproduct.

General Reaction Scheme:

Interactive Table: Summary of Nucleophilic Acylation Reactions

| Nucleophile | Product Class | General Mechanism | Key Intermediate |

| Alcohols (R'-OH) | Carbamates | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

| Phenols (Ar-OH) | Carbamates | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

| Amines (R'-NH₂) | Ureas | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

| Thiols (R'-SH) | Thiocarbamates | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

The kinetics of solvolysis for N,N-dialkylcarbamoyl chlorides have been studied, and the reactions are generally considered to proceed through an SN1-like ionization pathway, although bimolecular components can be superimposed, especially with the addition of strong nucleophiles like amines. nih.govresearchgate.net

Studies on similar compounds, such as N,N-dimethylcarbamoyl chloride, have shown positive entropies of activation for hydrolysis, which is consistent with a dissociative, unimolecular mechanism where the formation of the carbamoyl cation and a chloride ion is the rate-determining step. nih.gov The stability of the intermediate carbamoyl cation is enhanced by the electron-donating effect of the two alkyl groups on the nitrogen atom. For this compound, the presence of isopropyl and propyl groups would similarly stabilize the cation, favoring this ionization pathway.

Thermodynamically, these acylation reactions are generally favorable. The formation of stable carbamate, urea, or thiocarbamate products, along with the neutralization of the HCl byproduct by a base, provides a strong driving force for the reaction. nih.gov

Interactive Table: Kinetic and Thermodynamic Factors

| Aspect | Observation for N,N-Dialkylcarbamoyl Chlorides | Implication for this compound |

| Reaction Kinetics | Often follows an SN1-like mechanism in solvolysis. nih.govresearchgate.net | The reaction rate is likely dependent on the ionization of the C-Cl bond to form a stabilized carbamoyl cation. |

| Activation Energy (Ea) | For hydrolysis of N,N-dimethylcarbamoyl chloride, Ea is ~21 kcal/mol. nih.gov | A significant energy barrier exists, but it is readily overcome under typical reaction conditions. |

| Entropy of Activation (ΔS‡) | Positive values observed in solvolysis, suggesting a dissociative transition state. nih.gov | The rate-determining step likely involves the separation of the molecule into two species (carbamoyl cation and chloride). |

| Thermodynamics | Reactions are generally exothermic and exergonic. | The formation of the final acylated products is highly favorable. |

Electrophilic Character and Lewis Acid Adduct Formation

The electrophilic character of the carbonyl carbon in this compound is central to its reactivity. While reactive enough for many transformations, its electrophilicity can be further enhanced through interaction with Lewis acids. nih.govresearchgate.net

Lewis acids can coordinate to either the carbonyl oxygen or the chlorine atom of the carbamoyl chloride. nih.gov This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. semanticscholar.orgacs.org

For instance, Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can catalyze carbamate formation. nih.govacs.org The Lewis acid activates the carbamoyl chloride, facilitating the attack by an alcohol. This strategy is particularly useful for reactions involving less reactive nucleophiles or for increasing reaction rates under milder conditions. researchgate.netsemanticscholar.org The interaction effectively lowers the activation energy of the nucleophilic addition step.

Proposed Mechanism of Lewis Acid Catalysis:

This modulation of reactivity makes this compound a versatile reagent whose reactivity can be tuned to suit specific synthetic requirements.

Halide Exchange Reactions and Intermediate Species

Table 1: Activation Parameters for Halogen Exchange Reactions of N,N-Dialkylcarbamoyl Chlorides in Acetone (B3395972) Data extrapolated from studies on analogous compounds.

| Carbamoyl Chloride | Halide Exchange | (kcal/mol) | (cal/mol·K) |

| N,N-Dimethylcarbamoyl chloride | Cl⁻ → Br⁻ | Data not available | Data not available |

| N,N-Dimethylcarbamoyl chloride | Cl⁻ → I⁻ | Data not available | Data not available |

| N,N-Diethylcarbamoyl chloride | Cl⁻ → Br⁻ | Data not available | Data not available |

| N,N-Diethylcarbamoyl chloride | Cl⁻ → I⁻ | Data not available | Data not available |

| Source: Adapted from kinetic studies on N,N-dialkylcarbamoyl chlorides. koreascience.krNote: Specific values for this compound are not available in the cited literature; the table illustrates the expected trends based on analogous compounds. |

Rearrangement Pathways and Decomposition Mechanisms

Intramolecular Rearrangements of this compound

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the general behavior of N-substituted carbamoyl chlorides suggests potential rearrangement pathways. One such possibility involves the migration of one of the alkyl groups (propyl or isopropyl) from the nitrogen atom to the carbonyl oxygen, which could theoretically lead to the formation of an imino ester derivative. However, this type of rearrangement is not commonly reported for carbamoyl chlorides under typical conditions.

A more plausible decomposition pathway that can be considered a form of rearrangement is the dissociation into an isocyanate and hydrogen chloride, particularly for monosubstituted carbamoyl chlorides. nih.govresearchgate.netnih.govFor N,N-disubstituted carbamoyl chlorides, this pathway is less direct.

Thermolytic Decomposition Pathways and Product Analysis

The thermolytic decomposition of N,N-dialkylcarbamoyl chlorides generally proceeds via elimination pathways. For this compound, heating is expected to lead to the formation of an alkene, an amine hydrochloride, and potentially an isocyanate. The presence of a secondary alkyl group (isopropyl) suggests that the decomposition could be initiated by the elimination of a proton from this group.

A likely decomposition pathway involves the formation of propene from the isopropyl group and N-propylcarbamoyl chloride, which could then further decompose. Another possibility is the formation of an isocyanate through the elimination of an alkyl chloride. For instance, pyrolysis of N-t-butyl-N-alkylcarbamoyl chlorides is known to yield isobutylene, hydrogen chloride, and the corresponding alkyl isocyanate. nih.govBy analogy, the thermolysis of this compound could potentially yield propene, hydrogen chloride, and propyl isocyanate.

Table 2: Potential Products of Thermolytic Decomposition of this compound Based on decomposition pathways of analogous N-alkylcarbamoyl chlorides.

| Reactant | Potential Decomposition Products |

| This compound | Propene, N-Propylcarbamoyl chloride |

| This compound | Propyl isocyanate, Isopropyl chloride |

| This compound | Isopropyl isocyanate, Propyl chloride |

| Source: Inferred from general thermolytic decomposition mechanisms of N-alkylcarbamoyl chlorides. nih.gov |

Hydrolytic Stability and Reaction Mechanisms in Aqueous Environments

N,N-dialkylcarbamoyl chlorides are known to be sensitive to moisture and undergo hydrolysis to form the corresponding carbamic acid, which is unstable and subsequently decomposes to a secondary amine and carbon dioxide. wikipedia.orgThe hydrolysis of N,N-disubstituted carbamoyl chlorides, including this compound, is generally considered to proceed through a unimolecular (SN1) mechanism. nih.govnih.gov This mechanism involves the initial ionization of the carbamoyl chloride to form a carbamoyl cation and a chloride ion. The carbamoyl cation is then attacked by water to form the carbamic acid. The rate of hydrolysis is influenced by the stability of the carbamoyl cation intermediate. The presence of two alkyl groups on the nitrogen atom helps to stabilize this cation through an inductive effect, making the SN1 pathway favorable. nih.gov The hydrolytic stability of this compound is expected to be comparable to other N,N-dialkylcarbamoyl chlorides, which are generally less sensitive to hydrolysis than typical acid chlorides due to the electron-donating nature of the amino group. wikipedia.org

Computational and Experimental Mechanistic Elucidation

Solvent Effects on Reaction Rates and Selectivity

The rate and selectivity of the solvolysis of N,N-dialkylcarbamoyl chlorides are highly dependent on the properties of the solvent, such as polarity, ionizing power, and nucleophilicity. mdpi.com An increase in solvent polarity and ionizing power is known to accelerate reactions that proceed through charged transition states and intermediates, as is characteristic of the S_N1 mechanism. researchgate.net

Detailed research on N,N-diisopropylcarbamoyl chloride, a close analog of this compound, supports an S_N1 pathway. For instance, the specific rate of solvolysis for N,N-diisopropylcarbamoyl chloride in a mixture of 89.1% acetone and 10.9% water at -20 °C was found to be significantly faster than that of less sterically hindered carbamoyl chlorides under similar conditions, a finding that is consistent with the stabilization of the carbamoyl cation intermediate by the bulky alkyl groups. mdpi.com

The effect of solvent on the reaction rate of a closely related compound is presented in the table below.

| Compound | Solvent (v/v) | Temperature (°C) | Specific Rate of Solvolysis (s⁻¹) |

|---|---|---|---|

| N,N-Diisopropylcarbamoyl chloride | 89.1% Acetone / 10.9% Water | -20 | 8.4 x 10⁻² |

Further evidence for an S_N1 mechanism comes from the observation of a highly negative entropy of activation (-37.8 cal·mol⁻¹·K⁻¹) for the solvolysis of N,N-diisopropylcarbamoyl chloride in 50% ethanol (B145695). Such a value indicates a significant ordering of solvent molecules around the developing carbamoyl cation in the transition state, which is characteristic of an ionization mechanism. mdpi.com

In mixed solvent systems, such as alcohol-water mixtures, the solvent also plays a role in product selectivity. The carbamoyl cation intermediate can be attacked by either water or the alcohol, leading to the formation of a carbamic acid (which subsequently decomposes to an amine and carbon dioxide) or an alkyl carbamate, respectively. The ratio of these products is influenced by the composition of the solvent mixture. For N,N-dimethylcarbamoyl chloride in ethanol-water mixtures, the selectivity for reaction with ethanol versus water was found to be relatively constant over a range of solvent compositions, which is also consistent with the formation of a common carbamoyl cation intermediate. mdpi.com

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of solvolysis reactions, the kinetic solvent isotope effect (KSIE) is a particularly informative application of this technique. The KSIE is the ratio of the reaction rate in a protic solvent (e.g., H₂O or CH₃OH) to the rate in its deuterated counterpart (e.g., D₂O or CH₃OD). nih.gov

The magnitude of the KSIE can provide insights into the nature of the transition state. For the solvolysis of N,N-disubstituted carbamoyl chlorides, KSIE values are typically in the range of 1.2 to 1.6. These values are significantly lower than those observed for reactions where the solvent acts as a nucleophile in a bimolecular (S_N2) mechanism, and they are consistent with a unimolecular (S_N1) pathway where the solvent's primary role in the rate-determining step is to solvate the departing chloride ion and the developing carbamoyl cation. nih.gov

The following table presents the KSIE values for the solvolysis of several N,N-disubstituted carbamoyl chlorides in methanol.

| Compound | KSIE (k_CH₃OH / k_CH₃OD) at 25.0 °C |

|---|---|

| N,N-Dimethylcarbamoyl chloride | 1.23 |

| N,N-Diethylcarbamoyl chloride | 1.34 |

| 1-Piperidinecarbonyl chloride | 1.32 |

| 4-Morpholinecarbonyl chloride | 1.39 |

While a specific KSIE value for this compound or N,N-diisopropylcarbamoyl chloride is not available in the reviewed literature, the consistent values observed for other N,N-dialkylcarbamoyl chlorides strongly suggest that these compounds also undergo solvolysis via an S_N1 mechanism. The observed KSIE values indicate that the transition state involves some degree of covalent interaction with the solvent, but the primary mechanism is ionization.

Applications of N Propan 2 Yl N Propylcarbamoyl Chloride As a Synthetic Reagent

Synthesis of Advanced Carbamate (B1207046) Structures

Carbamates are functional groups characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. They are recognized as key structures in the development of bioactive compounds. nih.gov The synthesis of carbamates can be achieved through various methods, with the reaction between a carbamoyl (B1232498) chloride and an alcohol being a direct and common approach. researchgate.net

Formation of N-Alkyl-N-aryl Carbamates for Diverse Chemical Applications

The synthesis of N-Alkyl-N-aryl carbamates involves the reaction of an N,N-disubstituted carbamoyl chloride, such as N-(Propan-2-YL)-N-propylcarbamoyl chloride, with a phenolic compound. This reaction proceeds via a nucleophilic acyl substitution, where the oxygen atom of the phenol (B47542) attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group.

This method provides a direct route to O-aryl carbamates. organic-chemistry.org Such one-pot procedures, which can form the carbamoyl chloride in situ before reacting it with a phenol, offer an efficient and economical pathway to these valuable compounds. organic-chemistry.org The resulting N-alkyl-N-aryl carbamates are structurally similar to bioactive agents and have applications in medicinal and agricultural fields. organic-chemistry.org

Reaction Scheme for N-Alkyl-N-aryl Carbamate Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Chiral Carbamate Synthesis Utilizing this compound

Chiral carbamates are important intermediates in asymmetric synthesis. Their preparation can be approached by reacting a carbamoylating agent with a chiral alcohol or amine. While attempts to induce chirality across the carbamate linkage have been explored, achieving high levels of chiral induction remains a synthetic challenge. ukzn.ac.za In principle, this compound could be reacted with a chiral alcohol in the presence of a suitable base to yield a chiral carbamate. The steric bulk of the isopropyl and propyl groups on the nitrogen atom could potentially influence the stereochemical outcome of reactions involving the resulting carbamate. However, specific studies detailing this application for this compound are not documented in the provided sources.

Development of Carbamate-Based Protecting Groups

The carbamate functional group is one of the most widely used protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis. masterorganicchemistry.comchem-station.com Carbamates are effective because they reduce the nucleophilicity and basicity of the amine nitrogen. masterorganicchemistry.comyoutube.com They are generally stable to a wide range of reaction conditions and can be removed selectively. masterorganicchemistry.com

Common carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The development of new protecting groups is an ongoing area of research. A protecting group derived from this compound would be installed by reacting the carbamoyl chloride with the amine to be protected. The specific conditions required for its subsequent removal would depend on the stability of the N-isopropyl and N-propyl substituents, which would likely necessitate cleavage conditions different from the standard hydrogenolysis for Cbz or strong acid for Boc groups. masterorganicchemistry.com

Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Condition |

|---|---|---|

| tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

Construction of Substituted Urea (B33335) Derivatives

Urea derivatives are a critical class of compounds in drug discovery, known for their ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, is of particular interest. nih.gov Carbamoyl chlorides serve as effective reagents for the preparation of ureas through their reaction with primary or secondary amines.

Asymmetric Urea Synthesis from this compound

Asymmetric or unsymmetrical ureas can be readily synthesized by reacting a carbamoyl chloride with an amine. nih.gov In this context, this compound would react with a primary or secondary amine (R¹R²NH) to produce an N'-(substituted)-N-(propan-2-yl)-N-propylurea. This method avoids the formation of symmetrical urea byproducts that can complicate other synthetic routes. nih.gov The reaction is typically straightforward, involving the nucleophilic attack of the amine on the carbamoyl chloride's carbonyl carbon. While general methods for creating unsymmetrical ureas are well-established, specific research into chiral ureas derived from this compound is not detailed in the available literature.

Tandem Reactions Involving Urea Formation

Tandem, or one-pot, reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of intermediate purification steps. The synthesis of unsymmetrical ureas can be accomplished in a tandem fashion where a reactive isocyanate intermediate is generated in situ and subsequently trapped by an amine. rsc.org For example, a Hofmann rearrangement of a primary amide can produce an isocyanate, which then reacts with an added amine to form the urea. rsc.org

Alternatively, a process starting from a carbamoyl chloride involves its reaction with an amine. This direct, two-component reaction is a fundamental step in building more complex molecules and can be considered the final step in a longer tandem sequence. organic-chemistry.org

Role in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic routes to these compounds is a continuous area of chemical research.

Carbamoyl chlorides can, in principle, serve as electrophilic partners in cyclization reactions to form various heterocyclic rings. The reaction typically involves the introduction of the carbamoyl moiety onto a nucleophilic substrate, followed by an intramolecular cyclization step to construct the heterocyclic core. However, specific instances of this compound being employed in such a capacity to generate nitrogen-containing heterocycles are not detailed in the current body of scientific literature. Further research would be necessary to explore its potential in this area, including identifying suitable substrates and reaction conditions that would facilitate efficient cyclization.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. The incorporation of a carbamoyl chloride like this compound into an MCR could potentially lead to the rapid assembly of diverse heterocyclic scaffolds. Despite the synthetic appeal of such a strategy, there are no specific MCRs reported in the literature that utilize this compound as a key building block for the synthesis of nitrogen-containing heterocycles.

Polymer and Material Science Applications (as a monomer or precursor)

The application of functional molecules as monomers or precursors is crucial for the development of advanced polymers and materials with tailored properties.

Polyurethanes are a versatile class of polymers with a wide range of applications. They are typically synthesized from the reaction of diisocyanates with polyols. Carbamoyl chlorides can be considered as potential alternative precursors to isocyanates in polyurethane synthesis, as they can react with alcohols to form urethane (B1682113) linkages. However, the use of this compound as a direct monomer or precursor for the synthesis of polyurethane derivatives has not been described in the available scientific literature. Research in this area would be required to evaluate its reactivity with various polyols and the properties of the resulting polymers.

The modification of polymer surfaces is a critical technique for enhancing their properties, such as biocompatibility, adhesion, and wettability. The reactive nature of the carbamoyl chloride group suggests that this compound could potentially be used to introduce carbamate functionalities onto polymer surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups). This surface modification could impart new properties to the polymer. Nevertheless, there is a lack of published research detailing the use of this compound for the functionalization of polymer surfaces.

Advanced Spectroscopic and Analytical Investigations of N Propan 2 Yl N Propylcarbamoyl Chloride and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-(Propan-2-YL)-N-propylcarbamoyl chloride in solution. The technique provides profound insights into the molecule's three-dimensional structure, electronic environment, and dynamic behaviors. Due to the partial double bond character of the carbamoyl (B1232498) C-N bond, rotation is restricted, leading to the potential existence of distinct conformers or rotamers, which can often be observed on the NMR timescale. researchgate.netresearchgate.net The chemical shifts (δ), coupling constants (J), and signal multiplicities of the isopropyl and n-propyl substituents are highly sensitive to their spatial orientation relative to the planar carbamoyl chloride group. oup.com

In this compound, the protons and carbons of the alkyl groups exist in different chemical environments, giving rise to a unique set of signals in the ¹H and ¹³C NMR spectra. dronacharya.info For instance, the protons on the carbon adjacent to the nitrogen (the CH of the isopropyl group and the CH₂ of the n-propyl group) are expected to be the most deshielded among the alkyl protons due to the electron-withdrawing effect of the nitrogen and the carbonyl group. The presence of chirality at the nitrogen atom in certain conformations can lead to magnetic non-equivalence for geminal protons or methyl groups, such as the two methyl groups of the isopropyl moiety, providing further conformational information. oup.com

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information, unambiguous assignment of all signals for a molecule like this compound requires two-dimensional (2D) NMR techniques. mdpi.com These experiments reveal correlations between different nuclei, allowing for a definitive mapping of the molecular skeleton.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY spectra would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between the adjacent methylene (B1212753) protons of the n-propyl chain (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₃). This allows for the clear identification of each alkyl chain's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping each proton signal to its attached carbon, the carbon skeleton can be assembled. It provides a direct link between the ¹H and ¹³C assignments.

The combined application of these techniques enables the complete and confident assignment of every proton and carbon resonance in the molecule, which is a prerequisite for more advanced dynamic and conformational studies.

| Position (Group) | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

|---|---|---|---|---|

| C=O | - | - | ~168-170 | HMBC to N-CH, N-CH₂ |

| N-CH (isopropyl) | ~4.6-4.8 | septet | ~48-50 | COSY to CH(CH₃)₂, HSQC to C-4, HMBC to C=O, CH(CH₃)₂ |

| CH(CH₃)₂ (isopropyl) | ~1.2-1.3 | doublet | ~20-22 | COSY to N-CH, HSQC to C-5, HMBC to N-CH |

| N-CH₂ (n-propyl) | ~3.3-3.5 | triplet | ~50-52 | COSY to CH₂CH₃, HSQC to C-1, HMBC to C=O, CH₂CH₃ |

| CH₂CH₃ (n-propyl) | ~1.6-1.7 | sextet | ~21-23 | COSY to N-CH₂ and CH₃, HSQC to C-2, HMBC to N-CH₂ and CH₃ |

| CH₃ (n-propyl) | ~0.9-1.0 | triplet | ~11-12 | COSY to CH₂CH₃, HSQC to C-3, HMBC to CH₂CH₃ |

Note: The chemical shifts are estimated based on typical values for N,N-disubstituted carbamoyl chlorides and related amide structures. Actual values may vary.

Variable Temperature NMR for Rotational Barriers and Fluxionality

The C-N bond in carbamoyl chlorides possesses significant double-bond character, leading to a substantial energy barrier for rotation. nd.edu This restricted rotation can result in the presence of two distinct rotamers (e.g., syn and anti conformers, defined by the relative orientation of the substituents to the carbonyl group), which may interconvert slowly on the NMR timescale at room temperature. nd.eduacs.org This phenomenon, known as fluxionality, manifests in the NMR spectrum as broadened peaks or as two distinct sets of signals for the non-equivalent protons and carbons in each rotamer. researchgate.net

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. nih.gov By acquiring spectra at different temperatures, one can manipulate the rate of interconversion between the rotamers.

At low temperatures: The rotation slows down, and if the barrier is high enough, separate, sharp signals for each rotamer can be observed. The population ratio of the conformers can be determined by integrating these signals.

At high temperatures: The rotation becomes rapid on the NMR timescale, and the spectrum shows a single set of time-averaged, sharp signals.

At the coalescence temperature (Tc): This is the temperature at which the two separate signals merge into a single broad peak. The rate of exchange at this temperature can be calculated, which in turn allows for the determination of the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. researchgate.netnd.edu

For this compound, VT-¹H NMR experiments would likely focus on the signals for the protons alpha to the nitrogen, as their chemical shifts are most sensitive to the conformational change. The free energy of activation for rotation in related N,N-dialkylcarbamates and carbamoyl chlorides typically falls in the range of 10-17 kcal/mol. oup.comacs.orgnd.edu

| Compound Class | Coalescence Temp. (Tc) | Solvent | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| N-alkyl-N-benzylcarbamoyl chlorides | Varies | Various | 13.3 - 17.3 | oup.com |

| Primary Carbamates | 183 - 298 K (range studied) | CDCl₃, CD₃COCD₃ | 12.4 - 14.3 | acs.org |

| t-butyl N-methyl-N-aryl carbamates | ~243 K | CDCl₃ | ~12-14 | nd.edu |

| N-(2-pyrimidyl)carbamates | <183 K | THF-d₈ | <9 | nd.edu |

Solid-State NMR for Bulk Structure

While solution-state NMR reveals the structure and dynamics of molecules in an isotropic environment, solid-state NMR (ssNMR) provides information about the compound in its bulk, crystalline, or amorphous form. In the solid state, molecules adopt specific conformations and packing arrangements, which can be different from the averaged structure observed in solution.

For this compound, ssNMR could be used to:

Identify Polymorphism: Determine if the compound exists in different crystalline forms (polymorphs), which can have distinct physical properties. Each polymorph would yield a unique ssNMR spectrum.

Determine Conformation: Ascertain the specific rotameric conformation adopted by the molecule in the crystal lattice. In the solid state, the dynamic exchange observed in solution is typically frozen out, allowing for the direct observation of a single, ground-state conformation.

Analyze Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide insights into intermolecular packing and hydrogen bonding (if applicable) by probing the spatial proximity of nuclei.

The chemical shifts in ssNMR are highly sensitive to the local electronic and structural environment, including bond lengths, bond angles, and intermolecular contacts. Therefore, ssNMR serves as a powerful complementary technique to X-ray diffraction for characterizing the bulk structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental analytical method for identifying functional groups and probing the molecular structure of this compound. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), energy is absorbed or scattered at frequencies corresponding to these vibrations, generating a unique spectral fingerprint. mdpi.com

For this compound, vibrational spectroscopy is particularly useful for confirming the presence of the key carbamoyl chloride moiety and the alkyl substituents. The two techniques are often complementary: vibrations that are strong in the IR spectrum (involving a change in dipole moment) may be weak in the Raman spectrum (involving a change in polarizability), and vice versa. nih.gov

Characteristic Absorption Bands and Their Assignment

The vibrational spectrum of this compound is dominated by several characteristic bands that can be assigned to specific functional groups. acs.org

C=O Stretching: The most intense and diagnostic absorption in the IR spectrum of a carbamoyl chloride is the carbonyl (C=O) stretching vibration. uobabylon.edu.iq For acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹. uobabylon.edu.iq For carbamoyl chlorides specifically, this band is often found around 1730-1780 cm⁻¹ due to the electronic influence of the nitrogen atom. Its exact position provides information about the electronic environment of the carbonyl group.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq This band can be coupled with other vibrations, making its assignment complex, but its presence is essential for confirming the carbamoyl structure.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the isopropyl and n-propyl groups will be prominent in the 2850–3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. This band can be strong in both IR and Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |

| C=O Stretch (Carbonyl) | 1730 - 1780 | Very Strong | Medium |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Note: Wavenumbers are approximate and based on data for related acyl chlorides and amides. uobabylon.edu.iqlibretexts.orgcore.ac.uk

In Situ Spectroscopic Monitoring of Reactions Involving this compound

A significant advantage of vibrational spectroscopy, particularly FT-IR, is its application for in situ reaction monitoring. spectroscopyonline.com By using a probe, often based on Attenuated Total Reflectance (ATR) technology, spectra can be recorded directly from a reaction mixture in real-time without the need for sample extraction. researchgate.netmt.com This provides valuable kinetic and mechanistic information. mt.com

Reactions involving this compound, which is a reactive electrophile, are well-suited for this type of analysis. For example, in a reaction where the carbamoyl chloride is converted to a carbamate (B1207046) by reacting with an alcohol, in situ FT-IR could be used to:

Track Reactant Consumption: Monitor the decrease in the intensity of the characteristic C=O absorption band of the starting carbamoyl chloride (around 1730-1780 cm⁻¹).

Monitor Product Formation: Observe the appearance of a new C=O band at a lower frequency, characteristic of the carbamate product (typically 1680-1730 cm⁻¹).

Identify Intermediates: In some cases, transient intermediate species may be detected, providing deeper mechanistic insight. spectroscopyonline.com

By plotting the absorbance of these key bands against time, reaction profiles can be generated, allowing for the determination of reaction rates, endpoints, and the influence of various parameters like temperature and catalyst concentration. mt.comresearchgate.net This real-time analysis is far more efficient and informative than traditional off-line methods like chromatography. mt.com

Advanced Mass Spectrometry for Reaction Intermediates and Product Identification

Advanced mass spectrometry techniques are indispensable tools for the detailed characterization of this compound and its derivatives. These methods provide critical information for identifying reaction intermediates and final products, offering insights into molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS can unequivocally confirm its molecular formula.

The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated based on its molecular formula, C₇H₁₄ClNO. Using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl), the expected exact mass can be determined with high precision. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the identity of the compound.

Due to the limited availability of direct experimental data for this compound, the following table presents the calculated exact mass for the protonated molecule and its common adducts. For comparison, the known exact mass of a related compound, N,N-diethylcarbamoyl chloride, is also provided nih.gov.

| Compound/Adduct | Molecular Formula | Calculated Exact Mass (Da) |

| [this compound + H]⁺ | [C₇H₁₅ClNO]⁺ | 164.0837 |

| [this compound + Na]⁺ | [C₇H₁₄ClNNaO]⁺ | 186.0656 |

| [N,N-Diethylcarbamoyl chloride + H]⁺ | [C₅H₁₁ClNO]⁺ | 136.0524 |

| Data for this compound is calculated based on its molecular formula. Data for N,N-Diethylcarbamoyl chloride is based on available literature nih.gov. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecule of this compound) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

Proposed Fragmentation Pathways:

A key fragmentation route for N,N-dialkylcarbamoyl chlorides is the loss of the chlorine atom to form a stable acylium ion. Further fragmentation can occur through the loss of the alkyl groups.

A plausible fragmentation pathway for [this compound + H]⁺ is outlined below:

Loss of HCl: A common initial fragmentation for protonated species containing a chlorine atom is the neutral loss of HCl.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines and amides libretexts.orgyoutube.com. This can lead to the loss of a propyl or isopropyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available on one of the alkyl chains, a McLafferty rearrangement can occur, leading to the elimination of an alkene youtube.comyoutube.com.

The following table details the proposed major fragment ions and their likely origins.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 164.0837 | 128.0964 | HCl | [C₇H₁₂NO]⁺ (Acylium ion) |

| 164.0837 | 121.0628 | C₃H₇ (Propyl radical) | [C₄H₈ClNO]⁺ |

| 164.0837 | 121.0628 | C₃H₇ (Isopropyl radical) | [C₄H₈ClNO]⁺ |

| 128.0964 | 86.0757 | C₃H₆ (Propene) | [C₄H₈NO]⁺ |

| 128.0964 | 86.0757 | C₃H₆ (Propene) | [C₄H₈NO]⁺ |

| All m/z values are calculated based on the proposed fragmentation of the protonated this compound molecule. |

Ion Mobility Mass Spectrometry for Structural Differentiation

Ion mobility mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. This technique can distinguish between isomers that have the same mass-to-charge ratio but different three-dimensional structures nih.govresearchgate.netchromatographyonline.comnih.govfao.org.

For this compound, IM-MS could be particularly useful for differentiating it from its structural isomers, such as N,N-diisopropylcarbamoyl chloride matrix-fine-chemicals.commolport.com. Although these isomers have the same molecular formula and mass, their different spatial arrangements would result in distinct drift times through the ion mobility cell. The collision cross-section (CCS), a measure of the ion's rotational average projected area, can be determined from the drift time and provides a valuable parameter for structural identification.

While experimental IM-MS data for this compound is not available, the principle of the technique suggests that it would be a powerful tool for its unambiguous identification, especially in complex mixtures where isomers may be present.

X-ray Diffraction Studies of Crystalline Derivatives or Adducts

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of crystalline materials. For this compound, which may be a liquid or low-melting solid at room temperature, these studies would likely be performed on crystalline derivatives or adducts.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's structure, including bond lengths, bond angles, and absolute configuration for chiral molecules researchgate.netmdpi.comresearchgate.netmdpi.com. To perform this analysis, a suitable single crystal of a derivative of this compound would be required.

The data obtained from SCXRD would reveal the precise conformation of the molecule in the solid state, including the geometry around the nitrogen atom and the orientation of the propyl and isopropyl groups. For instance, a study on N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide revealed detailed information about its bond lengths and the twisted conformation of the hydrazide moiety mdpi.com.

The following table illustrates the type of crystallographic data that would be obtained from an SCXRD experiment on a hypothetical crystalline derivative.

| Parameter | Example Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1083.4 |

| Z | 4 |

| Calculated Density | 1.25 g/cm³ |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure nih.govbgu.ac.ilrigaku.comcreative-biostructure.comresearchgate.net. Different polymorphs of a compound can have distinct physical properties.

If a crystalline derivative of this compound exhibits polymorphism, PXRD would be the primary tool for its characterization. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different 2θ angles. For example, a study on phenyl carbamate identified and characterized three different polymorphs using PXRD, among other techniques nih.govbgu.ac.il.

A hypothetical PXRD pattern for two different polymorphs (Form A and Form B) of a derivative is presented in the table below, showing characteristic 2θ peaks.

| Polymorph | Characteristic 2θ Peaks (°) |

| Form A | 10.2, 15.5, 20.8, 25.1 |

| Form B | 11.5, 16.8, 22.3, 28.4 |

| Data is hypothetical and for illustrative purposes. |

Computational and Theoretical Chemistry Studies on N Propan 2 Yl N Propylcarbamoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure, from which various reactivity descriptors can be derived.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron donor (nucleophile). For N-(Propan-2-YL)-N-propylcarbamoyl chloride, the HOMO would likely be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons.

LUMO: The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy suggests a better electron acceptor (electrophile). In this molecule, the LUMO is expected to be centered on the carbonyl carbon and the C-Cl bond, indicating these are the primary sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Without specific studies, a data table of FMO energies cannot be provided.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electron density and are prone to attack by electrophiles. In this compound, these regions would be expected around the electronegative oxygen and chlorine atoms.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The carbonyl carbon and the hydrogen atoms would likely exhibit positive electrostatic potential.

A quantitative analysis of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would provide specific atomic charges. However, no published data for these values for the target molecule could be found.

Fukui Functions and Local Reactivity Indices

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. They describe the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, calculations would likely show a high f+ value on the carbonyl carbon, confirming it as the primary electrophilic center.

Molecular Modeling and Reaction Pathway Simulations

Molecular modeling techniques are employed to simulate chemical reactions, allowing for the study of reaction mechanisms, transition states, and the calculation of activation energies.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Activation Energies

DFT is a widely used computational method that balances accuracy and computational cost, making it suitable for studying reaction mechanisms in moderately sized molecules. A DFT study on the reactions of this compound (e.g., hydrolysis or aminolysis) would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming that reactants and products are energy minima (all real frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants.

Such studies would provide a detailed, step-by-step understanding of how the molecule reacts. For instance, the solvolysis of similar N,N-dialkylcarbamoyl chlorides is often debated to proceed through SN1, SN2, or borderline mechanisms, and DFT calculations could elucidate the most likely pathway for this specific compound. However, no such specific calculations have been published.

A hypothetical data table for activation energies would look like this, but the values are currently unknown:

| Reaction | Proposed Mechanism | Calculated Activation Energy (kJ/mol) |

| Hydrolysis | SN1-like | Data not available |

| Hydrolysis | SN2-like | Data not available |

| Aminolysis | Addition-Elimination | Data not available |

Ab Initio Calculations for High-Accuracy Energy Profiles

Ab initio methods are based on first principles without the use of empirical parameters. High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), can provide very accurate energy profiles for chemical reactions. These methods are computationally more expensive than DFT and are often used to benchmark the results obtained from DFT for smaller systems or to obtain highly accurate single-point energies on DFT-optimized geometries. A study on this compound using these methods would offer a more refined understanding of its reaction energetics, but no such studies have been reported in the literature.

Implicit and Explicit Solvent Models in Reaction Simulations

In computational simulations of chemical reactions, the surrounding solvent can significantly influence reaction pathways and energetics. The choice between implicit and explicit solvent models is crucial for balancing computational accuracy and efficiency.

Implicit Solvent Models: These models, often referred to as continuum models (e.g., Polarizable Continuum Model - PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For reactions involving N,N-dialkylcarbamoyl chlorides, implicit models can provide valuable insights into how solvent polarity affects the stability of charged intermediates and transition states, which are common in their solvolysis reactions that often proceed through an SN1-like mechanism.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, allowing for the explicit modeling of specific solute-solvent interactions such as hydrogen bonding. While computationally more demanding, this method is essential when specific interactions play a critical role in the reaction mechanism. For this compound, explicit solvent models would be particularly important in protic solvents where hydrogen bonding to the carbonyl oxygen or the leaving chloride ion could significantly influence the reaction energetics.

Hybrid models that combine a few explicit solvent molecules to model the first solvation shell with an implicit continuum for the bulk solvent offer a compromise, providing a higher level of accuracy for key interactions without the full computational cost of a fully explicit simulation.

Below is a table summarizing the characteristics of these solvent models in the context of simulating reactions of N,N-dialkylcarbamoyl chlorides.

| Model Type | Description | Advantages for Carbamoyl (B1232498) Chloride Simulations | Limitations for Carbamoyl Chloride Simulations |

| Implicit (Continuum) | Solvent is treated as a continuous medium with a bulk dielectric constant. | Computationally efficient; good for capturing bulk electrostatic effects on transition states and intermediates. | Does not account for specific solute-solvent interactions like hydrogen bonding. |

| Explicit | Individual solvent molecules are included in the simulation. | Accurately models specific interactions (e.g., hydrogen bonds); provides detailed insight into the solvation shell structure. | Computationally expensive, requiring significant resources and time. |

| Hybrid (Explicit/Implicit) | A small number of explicit solvent molecules are treated in a continuum of the bulk solvent. | Balances computational cost and accuracy; captures critical specific interactions in the first solvation shell. | The choice of the number of explicit solvent molecules can be subjective and impact results. |

Conformational Analysis and Steric Effects

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its bulky N-substituents.

The C–N bond in carbamoyl chlorides possesses a significant degree of double bond character due to resonance, which leads to a substantial rotational barrier and the potential for distinct rotational isomers (rotamers). A potential energy surface (PES) scan is a computational technique used to explore the energy landscape as a function of one or more geometric parameters, such as the dihedral angle of the C–N bond.

For this compound, a PES scan of the rotation around the C–N bond would reveal the energy profile, including the ground state conformations and the transition states for their interconversion. While specific data for this molecule is not available, studies on simpler N,N-dialkylcarbamates and amides have shown that the rotational barriers are typically in the range of 15-20 kcal/mol. colostate.edu The PES scan for this compound would likely show multiple local minima corresponding to different arrangements of the isopropyl and propyl groups relative to the carbonyl group. The global minimum would represent the most stable conformer.

The table below illustrates hypothetical energy values for a PES scan of the C-N bond rotation in a generic N,N-dialkylcarbamoyl chloride, showcasing the concept.

| Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Ground State 1 (syn) |

| 90° | 18.5 | Transition State |

| 180° | 1.2 | Ground State 2 (anti) |

| 270° | 19.0 | Transition State |

Note: These are illustrative values for conceptual understanding.

The isopropyl and propyl groups on the nitrogen atom of this compound exert significant steric hindrance around the electrophilic carbonyl carbon. This steric bulk has a profound impact on its reactivity, particularly in bimolecular reactions (SN2-type).

Computational analysis can quantify these steric effects. By modeling the transition states of reactions with various nucleophiles, it is possible to calculate the steric energy component of the activation barrier. It is expected that the bulky N-substituents would disfavor a direct backside attack by a nucleophile, thus potentially favoring a dissociative (SN1-type) mechanism where the chloride ion leaves first to form a planar carbamoyl cation. This intermediate would then be less sterically hindered to attack by a nucleophile.

Experimental studies on the solvolysis of a series of N,N-dialkylcarbamoyl chlorides have shown that increasing the size of the alkyl groups can have a complex effect on the reaction rate, where both steric and electronic factors are at play. Computational studies can help to deconvolute these effects by providing detailed geometric and electronic information about the transition states.

Predictive Modeling for Novel Reactions and Selectivity

Predictive modeling, particularly through machine learning and quantitative structure-activity relationship (QSAR) studies, is an emerging area in chemistry for forecasting reaction outcomes and selectivity.

For this compound, predictive models could be developed to anticipate its reactivity with a diverse range of nucleophiles or under various reaction conditions. Such models are typically trained on large datasets of known reactions. For instance, a model could be trained to predict the rate of reaction or the selectivity between N-acylation and O-acylation for ambident nucleophiles.

These models often use molecular descriptors as input features. For this compound, relevant descriptors would include:

Steric descriptors: Molecular volume, surface area, and specific parameters quantifying the bulk of the N-substituents.

Electronic descriptors: Partial charges on the carbonyl carbon and nitrogen, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Solvent descriptors: Dielectric constant, hydrogen bond acidity, and basicity.

While specific predictive models for carbamoyl chloride reactions are not yet widely established, the general frameworks from machine learning in organic chemistry could be readily applied. nih.gov For example, a neural network could be trained on a database of N,N-dialkylcarbamoyl chloride reactions to predict the likelihood of a successful reaction and the major product for a novel set of reactants and conditions. The development of such models would be invaluable for accelerating the discovery and optimization of new synthetic methodologies involving this class of compounds.

Structure Reactivity Relationship Investigations of N Alkyl Carbamoyl Chlorides

Influence of Alkyl Group Sterics on Reactivity of N-(Propan-2-YL)-N-propylcarbamoyl Chloride

The reactivity of N,N-dialkylcarbamoyl chlorides in solvolytic reactions, which typically proceed through a dissociative or SN1-like mechanism, is profoundly influenced by the steric bulk of the N-alkyl substituents. nih.gov This mechanism involves the rate-determining formation of a planar, resonance-stabilized carbamoyl (B1232498) cation intermediate. nih.govacs.org In the case of this compound, the two alkyl groups, isopropyl (propan-2-yl) and n-propyl, differ in their steric demands.

The ground state of the molecule has a tetrahedral-like geometry at the nitrogen atom. As the reaction proceeds towards the transition state for ionization, the nitrogen atom and its substituents move towards a planar arrangement to allow for effective resonance stabilization of the developing positive charge on the carbonyl carbon through the nitrogen's lone pair. The presence of bulky alkyl groups, such as the isopropyl group, can create steric strain in the initial, more crowded tetrahedral state. This strain is relieved upon ionization as the molecule adopts the planar geometry of the carbamoyl cation. Consequently, bulkier substituents can accelerate the rate of solvolysis through steric assistance to ionization. nih.gov Studies on symmetrical N,N-dialkylcarbamoyl chlorides have shown that N,N-diisopropylcarbamoyl chloride undergoes ethanolysis approximately 232 times faster than N,N-dimethylcarbamoyl chloride, highlighting the powerful accelerating effect of bulky secondary alkyl groups. nih.gov Therefore, the isopropyl group in this compound is expected to sterically accelerate the rate of chloride ion departure compared to less hindered analogues like N,N-diethylcarbamoyl chloride.

Electronic Effects of N-Substituents on Electrophilicity

The electrophilicity of the carbonyl carbon in carbamoyl chlorides is a key determinant of their reactivity. This property is modulated by the electronic effects of the N-substituents. Alkyl groups, such as the n-propyl and isopropyl groups in this compound, are electron-donating through an inductive effect (+I).

This electron donation has a significant impact on the stability of the carbamoyl cation intermediate formed during SN1 reactions. By pushing electron density towards the nitrogen atom, the alkyl groups enhance the nitrogen's ability to stabilize the positive charge on the adjacent carbonyl carbon via resonance (n-π conjugation). acs.orgmsu.edu A more stable carbocation intermediate implies a lower activation energy for the ionization step, thus leading to a faster reaction rate. libretexts.org

Therefore, both the n-propyl and isopropyl groups contribute to increasing the reactivity of this compound in SN1 solvolysis reactions by stabilizing the key intermediate. This contrasts with the effect of electron-withdrawing groups, such as aryl groups, which destabilize the carbocation and significantly slow down the rate of solvolysis. nih.gov For instance, N-methyl-N-phenylcarbamoyl chloride reacts much more slowly than N,N-dimethylcarbamoyl chloride. nih.gov While the inductive effect increases the electron density at the carbonyl carbon in the ground state, which might suggest reduced electrophilicity, its dominant role in the context of solvolysis is the stabilization of the transition state leading to the carbamoyl cation.

Comparative Studies with Analogous N-Substituted Carbamoyl Chlorides

To contextualize the reactivity of this compound, it is useful to compare it with analogous symmetrically N,N-disubstituted carbamoyl chlorides. Kinetic studies on the ethanolysis of various N,N-dialkylcarbamoyl chlorides have provided a clear reactivity sequence. nih.gov

As the data indicates, there is a general trend of increasing reaction rate with increasing steric bulk and electron-donating ability of the alkyl groups. The solvolysis of N,N-diethylcarbamoyl chloride is faster than that of the dimethyl analogue. nih.govmdpi.com The rate increases further for n-propyl and n-butyl derivatives, though the differences are minor. nih.gov A dramatic rate enhancement is observed for N,N-diisopropylcarbamoyl chloride, which is attributed to the substantial relief of steric strain upon ionization. nih.gov

Based on this trend, the reactivity of this compound is expected to be intermediate between that of N,N-dipropylcarbamoyl chloride and N,N-diisopropylcarbamoyl chloride. The presence of one isopropyl group would provide significant steric acceleration, while the n-propyl group is less sterically demanding. Its rate of solvolysis would therefore be substantially higher than that of N,N-dipropylcarbamoyl chloride but likely lower than that of the sterically more crowded N,N-diisopropylcarbamoyl chloride.

| Alkyl Group (R) | Relative Rate |

|---|---|

| Methyl | 1.00 |

| Ethyl | 4.5 |

| n-Propyl | 3.0 |

| n-Butyl | 2.8 |

| Isopropyl | 232 |

Hammett and Taft Equation Correlations for N-Alkyl Carbamoyl Chlorides

The relationship between the structure and reactivity of N-alkyl carbamoyl chlorides has been quantitatively assessed using linear free-energy relationships, specifically the Taft equation. The Taft equation is an extension of the Hammett equation used for aliphatic systems, and it separates the electronic (polar) and steric effects of substituents. The equation is given as:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the reference compound (usually methyl).

ρ * is the reaction constant that measures the sensitivity of the reaction to electronic effects.

σ * is the substituent constant that quantifies the electronic (inductive) effect of the substituent.

δ is the reaction constant that measures the sensitivity of the reaction to steric effects.

Eₛ is the substituent constant that quantifies the steric effect of the substituent.

A Taft equation analysis was performed on the ethanolysis of a series of N,N-dialkylcarbamoyl chlorides (R₂NCOCl), including methyl, ethyl, n-propyl, n-butyl, and isopropyl derivatives. nih.gov For the ethanolysis at 50 °C, the sensitivity to steric effects (δ) was found to be +0.62. A positive value for δ indicates that steric hindrance accelerates the reaction, which is consistent with the proposed SN1 mechanism where steric strain is relieved in the transition state. nih.gov The positive δ value confirms the importance of steric assistance in these reactions.

For this compound, the combined σ* and Eₛ values for the isopropyl and n-propyl groups would determine its position in this correlation. The isopropyl group has a more negative σ* value (is more electron-donating) and a much larger (more negative) Eₛ value (is sterically bulkier) than the n-propyl group. The application of the Taft equation thus quantitatively supports the qualitative prediction that the combination of a sterically demanding and strongly electron-donating isopropyl group with an n-propyl group would lead to high reactivity. nih.gov

Future Research Directions and Emerging Opportunities in N Propan 2 Yl N Propylcarbamoyl Chloride Chemistry

Exploration of Unconventional Reaction Media for Synthesis and Applications

The reliance on conventional organic solvents in chemical synthesis is increasingly scrutinized due to environmental and safety concerns. Future research into the chemistry of N-(Propan-2-YL)-N-propylcarbamoyl chloride will likely focus on the adoption of unconventional, "green" reaction media. These alternative solvents not only offer a reduced environmental footprint but can also lead to novel reactivity and simplified purification processes.

Key areas of exploration include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising medium for reactions involving carbamoyl (B1232498) chlorides, such as the synthesis of carbamates. acs.org Its non-toxic, non-flammable nature, coupled with tunable solvent properties, makes it an attractive alternative to volatile organic compounds.

Ionic Liquids (ILs): With their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, ionic liquids are excellent candidates for carbamoyl chloride chemistry. Research could focus on designing ILs that not only act as solvents but also catalyze or facilitate specific reactions, such as nucleophilic substitutions.

Aqueous Systems: Historically, water has been avoided in reactions with moisture-sensitive reagents like carbamoyl chlorides. wikipedia.org However, modern organic chemistry has embraced "on-water" or aqueous micellar catalysis, where reactions can be accelerated at the oil-water interface. mdpi.com Investigating the controlled hydrolysis and reactivity of this compound in such systems could lead to highly efficient and environmentally benign processes for synthesizing derivatives like carbamates and ureas. mdpi.com

Biomass-Derived Solvents: Solvents derived from renewable biomass, such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable alternatives. Their unique properties could be harnessed for the synthesis and application of this compound, aligning with the principles of green chemistry. rsc.org

| Unconventional Medium | Key Advantages for Carbamoyl Chloride Chemistry | Potential Research Focus |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable properties, easy product separation. acs.org | Synthesis of carbamates and other derivatives in a closed-loop system. |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, potential catalytic activity. mdpi.com | Task-specific ionic liquids designed to enhance reaction rates and selectivity. |

| Aqueous Systems | Environmentally benign, low cost, potential for rate enhancement ("on-water" effect). mdpi.com | Micellar catalysis to control reactivity and minimize unwanted hydrolysis. |

| Biomass-Derived Solvents | Renewable feedstock, biodegradable, unique solvency properties. rsc.org | Exploring reaction kinetics and product profiles compared to traditional solvents. |

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials development by enabling high-throughput experimentation and rapid process optimization. Integrating the synthesis and reactions of this compound into automated platforms represents a significant opportunity.

Future directions in this area include:

Automated Flow Synthesis: Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, along with enhanced safety, particularly when dealing with hazardous reagents. researchgate.netamidetech.com An automated flow system could be designed for the on-demand synthesis of this compound from its corresponding amine and a phosgene (B1210022) surrogate, immediately followed by its reaction with a nucleophile in a subsequent flow module. researchgate.netmit.edu This approach minimizes the handling and storage of the reactive carbamoyl chloride intermediate.

High-Throughput Screening: Automated platforms can be used to rapidly synthesize libraries of compounds. By reacting this compound with a diverse set of alcohols, amines, or thiols in a parallel or serial format, hundreds of novel carbamate (B1207046), urea (B33335), and thiocarbamate derivatives can be generated and screened for biological activity or material properties.

Machine Learning-Assisted Optimization: The data generated from automated high-throughput experiments can be fed into machine learning algorithms to predict optimal reaction conditions, identify promising candidate molecules, and accelerate the discovery process. This synergy between automation and artificial intelligence can significantly reduce the time and resources required for developing new applications.

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

While carbamoyl chlorides are inherently reactive, catalysts can dramatically improve the efficiency, selectivity, and scope of their transformations. The development of novel catalytic systems tailored for this compound is a fertile ground for future research.

Emerging opportunities are concentrated in several key areas:

Lewis Acid Catalysis: Inexpensive and abundant metals can serve as effective Lewis acid catalysts. For instance, zinc chloride has been shown to effectively catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, demonstrating high chemoselectivity where other functional groups remain unaffected. acs.org Future work could explore a broader range of earth-abundant metal catalysts to further improve yields and expand the substrate scope.

Transition-Metal Catalysis: The use of transition metals, particularly palladium and nickel, has opened up new reaction pathways for carbamoyl chlorides beyond simple nucleophilic substitution. rsc.orgresearchgate.net These catalysts enable cross-coupling reactions, C-H functionalization, and annulation cascades, allowing the carbamoyl moiety to be incorporated into complex organic frameworks. rsc.orgresearchgate.net Research focused on applying these advanced catalytic methods to this compound could yield novel molecular architectures for pharmaceuticals and functional materials.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to generating reactive intermediates. This strategy could be employed to generate carbamoyl radicals from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are inaccessible through traditional thermal methods.

| Catalytic System | Mechanism | Advantages for this compound |

| Lewis Acids (e.g., ZnCl₂) | Activation of the carbonyl group towards nucleophilic attack. acs.org | High chemoselectivity, low cost, operational simplicity for carbamate synthesis. acs.org |

| Transition Metals (e.g., Pd, Ni) | Oxidative addition and reductive elimination cycles. researchgate.net | Enables advanced transformations like cross-coupling and C-H functionalization. rsc.orgresearchgate.net |

| Photoredox Catalysis | Single-electron transfer to generate radical intermediates. | Access to novel reactivity under mild conditions, sustainable energy source. |

Applications in Advanced Material Science and Polymer Chemistry

The reactivity of the carbamoyl chloride group makes it an ideal handle for modifying surfaces and synthesizing functional polymers. While applications in this area are still emerging, they represent a significant growth opportunity.

Surface Functionalization: A compelling application for related compounds is in the creation of antimicrobial surfaces. Dressings coated with dialkylcarbamoyl chloride (DACC) have been shown to effectively bind bacteria and endotoxins through hydrophobic interactions, preventing wound infections. sorbact.commagonlinelibrary.comnih.gov this compound could be used to similarly functionalize the surfaces of medical devices, textiles, or filtration membranes, imparting antimicrobial or other desirable properties by covalently linking the hydrophobic N,N-disubstituted carbamoyl group.

Polymer Modification: The compound can be used as a versatile agent for the chemical modification of existing polymers. For example, it could be grafted onto polymers with nucleophilic side chains (e.g., polyvinyl alcohol) to alter their surface energy, solubility, or biocompatibility.

End-Group Functionalization of Polymers: In living polymerization techniques, such as ring-opening polymerization, this compound could be used as a terminating agent. mdpi.com This would install a stable N,N-dipropylcarbamoyl group at the polymer chain end, providing a precise method for controlling polymer properties or for subsequent conjugation to other molecules. This approach could be valuable in creating well-defined, functional biodegradable polyesters for biomedical applications. mdpi.com

Computational Design of Novel Carbamoyl Chloride Analogs with Tuned Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new molecules with tailored properties. Applying these methods to this compound can accelerate the development of next-generation reagents.

Future research in this domain will likely involve:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and determine activation energies for reactions involving this compound. mdpi.com This can provide deep insights into its reactivity with different nucleophiles and the role of various catalysts, guiding experimental efforts. mdpi.com

Rational Design of Analogs: By computationally modeling analogs where the propan-2-yl and propyl groups are replaced with other substituents, researchers can predict how changes in steric and electronic properties will affect the compound's stability and reactivity. This in silico approach allows for the rational design of novel carbamoyl chlorides with fine-tuned properties for specific applications, such as enhanced reactivity in catalytic cycles or improved stability in aqueous media.

Predicting Material Properties: Computational models can be used to predict the properties of polymers or surfaces functionalized with this compound and its analogs. This can help identify the most promising candidates for synthesis and testing in applications ranging from biocompatible coatings to advanced polymer resins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(propan-2-yl)-N-propylcarbamoyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or carbamoyl chloride formation. A typical approach involves reacting N-(propan-2-yl)-N-propylamine with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. For optimization, monitor reaction completion using TLC or in-situ FTIR to track carbonyl chloride formation. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–5°C) are critical to minimize side reactions like hydrolysis .

- Key Data : Yield improvements (>80%) are achievable with slow reagent addition and inert atmospheres (N₂/Ar).

Q. How can purity and structural integrity be validated during purification?

- Methodology : Purify via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention times against standards. Structural validation requires H/C NMR: look for characteristic peaks (e.g., carbamoyl chloride carbonyl at ~170–175 ppm in C NMR) and absence of amine or hydroxyl impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Assign peaks using H-C HSQC and HMBC to resolve overlapping signals from isopropyl and propyl groups.

- IR : Confirm the C=O stretch of the carbamoyl chloride at ~1800 cm⁻¹ and N-Cl vibrations at ~600 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies at 4°C, 25°C, and 40°C with varying humidity (ICH Q1A guidelines). Monitor degradation via HPLC every 7 days. Hydrolysis is the primary degradation pathway; store under anhydrous conditions (desiccator with P₂O₅) and avoid exposure to protic solvents .

Advanced Research Questions